molecular formula C6H7FN2OS B13666837 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine

5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine

Cat. No.: B13666837
M. Wt: 174.20 g/mol
InChI Key: KOAQMEVQBVHHOL-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine They are widely recognized for their significant role in biological systems, particularly in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine typically involves the introduction of fluorine and methylsulfinyl groups into a pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrimidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methylsulfinyl group can be introduced through the oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the methylsulfinyl group, converting it back to a methylthio group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine involves its interaction with biological molecules, particularly nucleic acids. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and specificity to target molecules. The methylsulfinyl group can also affect the compound’s solubility and metabolic stability. These interactions can lead to the inhibition of key enzymes involved in nucleic acid synthesis and repair, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.

    4-Methyl-2-(methylsulfinyl)pyrimidine: Lacks the fluorine atom, which can result in different biological activity.

    5-Fluoro-2-(methylsulfinyl)pyrimidine: Similar structure but without the methyl group at the 4-position.

Uniqueness

5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine is unique due to the presence of both fluorine and methylsulfinyl groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C6H7FN2OS

Molecular Weight

174.20 g/mol

IUPAC Name

5-fluoro-4-methyl-2-methylsulfinylpyrimidine

InChI

InChI=1S/C6H7FN2OS/c1-4-5(7)3-8-6(9-4)11(2)10/h3H,1-2H3

InChI Key

KOAQMEVQBVHHOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1F)S(=O)C

Origin of Product

United States

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